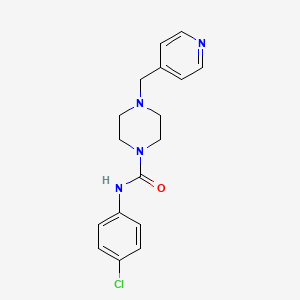![molecular formula C17H17N3OS B4732617 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol
Descripción general
Descripción
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol, also known as THZ1, is a small molecule inhibitor that selectively targets cyclin-dependent kinase 7 (CDK7) and CDK12. These kinases play a crucial role in transcriptional regulation, which makes them important targets for cancer therapy.
Mecanismo De Acción
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol selectively inhibits CDK7 and CDK12 by binding to the ATP-binding pocket of these kinases. This prevents the phosphorylation of RNA polymerase II, leading to a decrease in transcriptional activity and cell proliferation. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to be effective against a variety of cancer cell lines, with IC50 values ranging from 0.4 to 1.5 nM. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has also been shown to be effective in vivo, with significant tumor growth inhibition in mouse xenograft models. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol is its selectivity for CDK7 and CDK12, which reduces the potential for off-target effects. However, 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has a short half-life in vivo, which may limit its effectiveness as a cancer therapy. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol is also highly insoluble in water, which may limit its use in certain experimental settings.
Direcciones Futuras
For 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol research include the development of more potent analogs with improved pharmacokinetic properties. The combination of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of active research. The identification of biomarkers that predict response to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol treatment is another area of interest. Finally, the use of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol as a tool for studying transcriptional regulation and cancer biology is an area of ongoing research.
Aplicaciones Científicas De Investigación
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been extensively studied for its potential as a cancer therapy. CDK7 and CDK12 play a crucial role in transcriptional regulation, and their dysregulation is implicated in many types of cancer. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol selectively inhibits CDK7 and CDK12, leading to a decrease in transcriptional activity and cell proliferation. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to be effective against a variety of cancer cell lines, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20(2)14-7-5-13(6-8-14)18-17-19-16(11-22-17)12-3-9-15(21)10-4-12/h3-11,21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHMUVSZJIJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(allylamino)carbonothioyl]amino}benzoate](/img/structure/B4732539.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4732543.png)

![2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732555.png)

![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)


![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)
![6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732628.png)
